1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1042640-02-7
VCID: VC8042020
InChI: InChI=1S/C10H18N2O4S/c13-10(14)9-3-7-12(8-4-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14)
SMILES: C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Molecular Formula: C10H18N2O4S
Molecular Weight: 262.33 g/mol

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid

CAS No.: 1042640-02-7

Cat. No.: VC8042020

Molecular Formula: C10H18N2O4S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid - 1042640-02-7

Specification

CAS No. 1042640-02-7
Molecular Formula C10H18N2O4S
Molecular Weight 262.33 g/mol
IUPAC Name 1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C10H18N2O4S/c13-10(14)9-3-7-12(8-4-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14)
Standard InChI Key YHODIZGTXCZTBP-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Canonical SMILES C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperidine core (a six-membered amine ring) with two key substituents:

  • A carboxylic acid group at the 4-position, enabling hydrogen bonding and ionic interactions.

  • A pyrrolidin-1-ylsulfonyl group at the 1-position, contributing to steric bulk and electrophilic reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H18N2O4S\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_4\text{S}PubChem
Molecular Weight262.33 g/molPubChem
SMILES NotationC1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)OPubChem
Topological Polar Surface Area77.92 ŲPubChem

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum (PubChem ) reveals signals for the piperidine protons (δ 1.5–3.5 ppm), pyrrolidine ring protons (δ 3.0–3.8 ppm), and carboxylic acid proton (δ 12.1 ppm).

  • Mass Spectrometry: APCI-MS shows a molecular ion peak at m/zm/z 263.1 [M+H]+^+ .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving sulfonylation and cyclization reactions. A representative method includes:

  • Sulfonylation: Reaction of piperidine-4-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Purification: Recrystallization from water-DMF mixtures yields the final product .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)
SolventEthanol/Water (1:3)64–78%
Temperature150°C (sealed tube)
CatalystTriethylamine

Industrial-Scale Production

Industrial synthesis emphasizes cost-effective scaling, often using continuous flow reactors to enhance efficiency and purity. Challenges include managing exothermic reactions during sulfonylation and minimizing byproducts like sulfonic acid derivatives.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMF, DMSO) but poorly soluble in water (0.5 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or alkaline conditions due to the sulfonyl group .

Thermodynamic Properties

  • Melting Point: 210–215°C (decomposition observed) .

  • LogP: 0.12, indicating high hydrophilicity .

CompoundIC50_{50} (μM)Selectivity (μ/κ)Source
Target Compound0.024370
JDTic (Control)0.021250

Mechanism of Action

The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Tyr216 in AKR1C3), while the carboxylic acid stabilizes the enzyme-inhibitor complex via ionic interactions .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Development: Serves as a scaffold for non-carboxylate inhibitors to bypass carrier-mediated transport issues .

  • Protease Studies: Used to probe the substrate specificity of sulfonamide-processing enzymes .

Material Science

Functionalization of the carboxylic acid group enables incorporation into polymers for pH-responsive materials.

ParameterValueSource
LD50_{50} (Oral, Rat)>2000 mg/kg
Flash PointNon-flammable

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